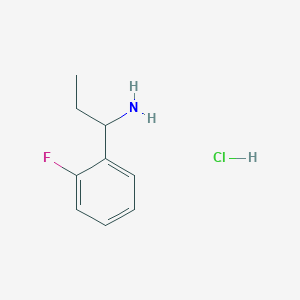

1-(2-Fluorophenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality 1-(2-Fluorophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIJOOJNOZEOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H NMR and 13C NMR of 1-(2-Fluorophenyl)propan-1-amine hydrochloride

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-Fluorophenyl)propan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Fluorophenyl)propan-1-amine hydrochloride. As a chiral amine containing a fluorinated aromatic ring, this compound presents a rich and informative spectral landscape. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectral features, including chemical shifts, spin-spin coupling, and the significant influence of the fluorine substituent on both proton and carbon spectra. The guide culminates in a detailed, self-validating experimental protocol for acquiring high-quality NMR data for this and similar amine salt compounds.

Molecular Structure and Spectroscopic Assignment

The first step in any spectral analysis is a clear understanding of the molecule's structure. The hydrochloride salt form dictates that the primary amine is protonated, existing as an ammonium group (-NH₃⁺). This protonation has a significant electron-withdrawing effect, influencing the chemical shifts of adjacent nuclei.

For clarity in our spectral assignments, the atoms in 1-(2-Fluorophenyl)propan-1-amine hydrochloride are numbered as follows:

Caption: Structure of 1-(2-Fluorophenyl)propan-1-amine hydrochloride with atom numbering for NMR assignment.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The key features to analyze are the chemical shift (δ), the integration (proton count), and the multiplicity (splitting pattern).

Causality Behind Expected ¹H Signals

-

Aromatic Protons (H3, H4, H5, H6): These four protons are on the fluorophenyl ring and will appear in the aromatic region (typically 7.0-8.0 ppm). Their signals will be complex due to mutual (ortho, meta, para) coupling and, critically, coupling to the ¹⁹F nucleus.[1] The magnitude of ¹H-¹⁹F coupling constants decreases with the number of bonds separating the nuclei.[2] We expect to see a complex multiplet for this region.

-

Benzylic Proton (H1'): This proton is attached to a chiral center and is adjacent to both the aromatic ring and the electron-withdrawing ammonium group (-NH₃⁺). This environment deshields the proton, shifting it significantly downfield (expected around 4.5-5.0 ppm). It will be split by the two diastereotopic protons of the adjacent methylene group (C2'), resulting in a triplet or a more complex multiplet.

-

Methylene Protons (H2'): These two protons are adjacent to a chiral center (C1'), making them diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will split each other (geminal coupling) and will be split by both the benzylic proton (H1') and the methyl protons (H3'). This will result in two complex multiplets in the aliphatic region (expected around 1.8-2.2 ppm).

-

Ammonium Protons (-NH₃⁺): In a non-exchanging solvent like DMSO-d₆, these three protons would appear as a broad singlet due to quadrupolar coupling with the ¹⁴N nucleus. The chemical shift is variable but often appears significantly downfield (e.g., > 8.0 ppm). In a protic solvent like D₂O or CD₃OD, these protons will rapidly exchange with the solvent, causing the signal to broaden and often disappear entirely from the spectrum.[3]

-

Methyl Protons (H3'): These three protons are at the end of the alkyl chain. They will be split by the two methylene protons (H2'), resulting in a triplet. This signal will be the most upfield in the spectrum (expected around 0.9-1.2 ppm).[4]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J) in Hz |

| H3, H4, H5, H6 | 7.2 - 7.8 | m | 4H | JHH, JHF |

| H1' | 4.5 - 5.0 | t or m | 1H | ³JHH |

| -NH₃⁺ | > 8.0 (variable) | br s | 3H | - |

| H2' | 1.8 - 2.2 | m | 2H | ²JHH, ³JHH |

| H3' | 0.9 - 1.2 | t | 3H | ³JHH |

m = multiplet, t = triplet, br s = broad singlet. Chemical shifts are predictions and may vary based on solvent and concentration.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom. The key analytical features are the chemical shift and the coupling to the ¹⁹F nucleus.

Causality Behind Expected ¹³C Signals

-

Aromatic Carbons (C1-C6): These six carbons will appear in the aromatic region (115-165 ppm).

-

C2 (Carbon-Fluorine Bond): This carbon is directly bonded to the highly electronegative fluorine atom. It will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[5] Its chemical shift will be the most downfield in the aromatic region due to the inductive effect of fluorine.

-

C1, C3, C4, C5, C6: These carbons will also exhibit coupling to the fluorine atom, but over two, three, and four bonds. These couplings (²JCF, ³JCF, ⁴JCF) are significantly smaller than ¹JCF but are crucial for definitive assignment.[2][5] C1, the ipso-carbon attached to the propylamino group, will be a quaternary carbon.

-

-

Benzylic Carbon (C1'): Attached to the nitrogen and the phenyl ring, this carbon is deshielded and will appear around 50-60 ppm.

-

Aliphatic Carbons (C2', C3'): The methylene (C2') and methyl (C3') carbons will appear in the upfield aliphatic region. C2' is expected around 25-35 ppm, and the terminal C3' will be the most shielded, appearing around 10-15 ppm.

DEPT-135 for Structural Confirmation

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for confirming carbon types.[6]

-

Positive Signals: CH and CH₃ carbons. In this molecule: C3, C4, C5, C6 (aromatic CHs), C1' (benzylic CH), and C3' (methyl CH₃).

-

Negative Signals: CH₂ carbons. In this molecule: C2' (methylene CH₂).

-

Absent Signals: Quaternary carbons. In this molecule: C1 and C2.

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, each carbon can be unambiguously assigned.[7]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | DEPT-135 Phase | Coupling Constants (J) in Hz |

| C2 | 160 - 165 | d | Absent | ¹JCF ≈ 245 |

| C1 | 130 - 135 | d | Absent | ²JCF ≈ 20-25 |

| C3, C4, C5, C6 | 115 - 130 | m (multiple doublets) | Positive | ²⁻⁴JCF ≈ 2-10 |

| C1' | 50 - 60 | s | Positive | - |

| C2' | 25 - 35 | s | Negative | - |

| C3' | 10 - 15 | s | Positive | - |

d = doublet, m = multiplet, s = singlet (in a ¹⁹F-decoupled spectrum, otherwise may show small couplings). Chemical shifts are predictions.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a robust experimental protocol. This workflow is designed to ensure data integrity.

Caption: A validated workflow for NMR analysis from sample preparation to structural elucidation.

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh 10-15 mg of 1-(2-Fluorophenyl)propan-1-amine hydrochloride. b. Select an appropriate deuterated solvent. DMSO-d₆ is recommended as it readily dissolves hydrochloride salts and allows for the observation of the -NH₃⁺ protons.[3] Alternatively, D₂O or CD₃OD can be used, but the ammonium protons will be lost to solvent exchange. c. Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a vial. d. Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Parameters (Example on a 500 MHz Spectrometer): [8] a. General: Lock onto the deuterium signal of the solvent. Tune the ¹H and ¹³C channels and perform automated or manual shimming to optimize magnetic field homogeneity. b. ¹H Acquisition:

- Pulse Program: Standard single pulse (e.g., 'zg30').

- Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

- Number of Scans: 16 to 64, depending on concentration.

- Relaxation Delay (D1): 2 seconds. c. ¹³C Acquisition:

- Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

- Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

- Relaxation Delay (D1): 2 seconds. d. DEPT-135 Acquisition:

- Pulse Program: Standard DEPT-135 sequence.

- Parameters are typically inherited from the ¹³C experiment.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Perform phase and baseline corrections for all spectra. c. Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C. d. Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants. e. Compare the ¹³C and DEPT-135 spectra to assign carbon types before assigning individual resonances.

Conclusion

The NMR spectra of 1-(2-Fluorophenyl)propan-1-amine hydrochloride are rich with structural information. The key diagnostic features are the complex multiplets in the aromatic region of the ¹H spectrum and the large ¹JCF doublet in the ¹³C spectrum, which are definitive indicators of the 2-fluorophenyl moiety. The diastereotopic nature of the methylene protons and the downfield shift of the benzylic proton confirm the structure of the propan-1-amine side chain and its attachment point. By employing a combination of ¹H, ¹³C, and DEPT-135 experiments within a validated protocol, researchers can unambiguously confirm the identity and structural integrity of this compound.

References

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

-

SDS Manager. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

-

Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

SciRP.org. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride | 1955554-65-0. Retrieved from [Link]

-

ResearchGate. (n.d.). The 135 Dept 13 C{ 1 H} NMR spectra (ppm) corroborates the structures. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from [Link]

-

American Chemical Society. (2026). Synthesis of the Proposed Structure of Celacarfurine and Analogues. Retrieved from [Link]

-

YouTube. (2024). NMR of propanamide for A-level Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template. Retrieved from [Link]

Sources

- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. magritek.com [magritek.com]

- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-Fluorophenyl)propan-1-amine

Introduction: The Analytical Challenge of Positional Isomers

1-(2-Fluorophenyl)propan-1-amine, also known as 2-fluoroamphetamine (2-FA), is a synthetic stimulant of the amphetamine class.[1] Its analysis is of significant interest in forensic science, clinical toxicology, and pharmaceutical research. The presence of a fluorine atom on the phenyl ring alters its pharmacological properties and presents a unique analytical challenge, particularly in distinguishing it from its positional isomers, 3-fluoroamphetamine (3-FA) and 4-fluoroamphetamine (4-FA).[1] While these isomers share the same molecular weight and core structure, their physiological and toxicological effects can differ, making unambiguous identification crucial.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(2-Fluorophenyl)propan-1-amine, with a focus on gas chromatography-mass spectrometry (GC-MS). We will delve into the intricacies of its fragmentation behavior, the limitations of direct analysis, and the strategic use of derivatization to achieve definitive identification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the analytical methodologies for this compound.

Chemical and Physical Properties

A foundational understanding of the analyte's properties is paramount for developing robust analytical methods.

| Property | Value | Source |

| IUPAC Name | 1-(2-fluorophenyl)propan-2-amine | SWGDrug[2] |

| Synonyms | 2-Fluoroamphetamine (2-FA) | SWGDrug[2] |

| Molecular Formula | C₉H₁₂FN | SWGDrug[2] |

| Molecular Weight | 153.20 g/mol | SWGDrug[2] |

| CAS Number | 1716-60-5 (base) | SWGDrug[2] |

Direct GC-MS Analysis: A Tale of Ambiguity

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like fluoroamphetamines. However, the electron ionization (EI) mass spectra of the positional isomers of fluoroamphetamine are remarkably similar, making their differentiation by this method alone a significant challenge.[3][4]

Typical GC-MS Parameters

The following parameters, adapted from the SWGDrug monograph for 2-fluoroamphetamine, provide a solid starting point for the analysis.[2]

| Parameter | Setting |

| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 100°C for 1.0 min, then ramp to 300°C at 12°C/min, hold for 9.0 min |

| MSD Transfer Line | 280°C |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp | 150°C |

| Mass Scan Range | 30-550 amu |

Electron Ionization (EI) Mass Spectrum and Fragmentation of Underivatized 1-(2-Fluorophenyl)propan-1-amine

Upon electron ionization, 1-(2-Fluorophenyl)propan-1-amine undergoes fragmentation to produce a characteristic mass spectrum.

Major Observed Fragments (m/z): [2]

-

153 (Molecular Ion)

-

138

-

135

-

133

-

118

-

109

-

107

-

101

-

91

-

89

-

83

-

75

-

69

-

63

-

57

-

51

-

44 (Base Peak)

-

42

-

39

The fragmentation of amphetamine-type compounds is dominated by cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. For 1-(2-Fluorophenyl)propan-1-amine, this results in the base peak at m/z 44.

Caption: Proposed EI fragmentation of 1-(2-Fluorophenyl)propan-1-amine.

While the mass spectrum is reproducible, its similarity to those of 3-FA and 4-FA makes definitive identification based on these fragments alone unreliable.[3] One subtle distinguishing feature that has been reported is the presence of a fragment at m/z 117 in the spectrum of 2-FA, which is less prominent or absent in the spectra of its isomers.[3] This is likely due to an "ortho effect" where the proximity of the fluorine atom to the side chain influences fragmentation pathways. Another study suggests that the loss of hydrogen fluoride (HF) from the molecular ion can lead to the formation of a methylindolinium ion, which can also be a distinguishing characteristic for the ortho-isomer.[3]

Derivatization: The Key to Unambiguous Identification

To overcome the limitations of direct GC-MS analysis, derivatization of the primary amine group is a highly effective strategy.[2][5] Derivatization serves two primary purposes:

-

Improved Chromatography: It can reduce peak tailing and improve the chromatographic resolution of the isomers.[6]

-

Enhanced Mass Spectral Differentiation: It alters the fragmentation pathways, often leading to more structurally informative and distinct mass spectra for each isomer.[5][7]

Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for amphetamines.[7][8] It reacts with the primary amine to form a stable trifluoroacetyl derivative.

Experimental Protocol: TFAA Derivatization

This protocol is adapted from established methods for the derivatization of amphetamines.[2]

Materials:

-

1-(2-Fluorophenyl)propan-1-amine sample (dissolved in a suitable solvent like ethyl acetate or chloroform)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous sodium sulfate (optional, for drying)

-

GC vials

Procedure:

-

Sample Preparation: Prepare a solution of the analyte at approximately 1 mg/mL in a dry, aprotic solvent.

-

Derivatization Reaction: To 100 µL of the sample solution in a GC vial, add 50 µL of TFAA.

-

Reaction Conditions: Cap the vial and heat at 70°C for 20-30 minutes.

-

Evaporation: After cooling to room temperature, evaporate the solvent and excess TFAA under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Mass Spectrometry of the TFAA Derivative

The derivatization with TFAA significantly alters the fragmentation pattern. The molecular weight of the derivative is 249.22 g/mol . The fragmentation of the TFAA derivative of amphetamine is well-characterized and involves α-cleavage, leading to a prominent iminium ion, as well as cleavage of the phenylpropane radical cation.[3]

Caption: Proposed EI fragmentation of the TFAA derivative.

For the TFAA derivative of amphetamine, the base peak is observed at m/z 140. It is highly probable that the TFAA derivative of 1-(2-Fluorophenyl)propan-1-amine will also exhibit a prominent ion at m/z 140. The key to isomer differentiation lies in the relative abundances of the fragment ions, which are more distinct after derivatization.[9]

Data Interpretation and Validation

A self-validating system for the analysis of 1-(2-Fluorophenyl)propan-1-amine should incorporate the following:

-

Retention Time: The chromatographic retention time provides the first layer of identification.

-

Mass Spectrum of Underivatized Compound: While not definitive for isomer identification, it should match the reference spectrum.

-

Mass Spectrum of Derivatized Compound: This is crucial for confirming the identity and distinguishing it from its isomers. The relative abundances of key fragment ions should be compared to a known standard.

Quantitative Data Summary:

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 1-(2-Fluorophenyl)propan-1-amine | 153 | 109, 91, 44 (Base Peak) |

| TFAA Derivative | 249 | 140, 109 |

Conclusion: A Multi-Faceted Approach for Scientific Rigor

The mass spectrometric analysis of 1-(2-Fluorophenyl)propan-1-amine is a clear example of the challenges posed by positional isomers in analytical chemistry. While direct GC-MS analysis can provide initial evidence, it lacks the specificity for unambiguous identification. A robust and scientifically sound methodology relies on a multi-faceted approach that combines chromatographic separation with mass spectral analysis of both the underivatized compound and its trifluoroacetyl derivative. By understanding the characteristic fragmentation patterns and employing derivatization to enhance spectral differences, researchers and analysts can achieve confident and defensible identification of this compound.

References

-

Chou, H.-L., & Lee, C.-H. (2010). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2010, 1-8. [Link]

-

LaGrone, E., Kiyak, C., Rodriguez, G., & Rankin, J. G. (n.d.). Trifluoroacetyl Derivatization of Amphetamine, Methamphetamine, MDMA and Other Controlled Substances with Similar Mass Spectra. Marshall University. [Link]

-

Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. [Link]

-

Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. [Link]

-

Westphal, F., Rösner, P., & Junge, T. (2006). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 634-642. [Link]

-

Semantic Scholar. (n.d.). Research Article Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenyl. [Link]

-

ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]

-

Wikipedia. (n.d.). 2-Fluoroamphetamine. [Link]

-

Nakamura, S., et al. (2018). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Forensic Toxicology, 36(2), 375-386. [Link]

-

Deventer, K., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 437-445. [Link]

-

ResearchGate. (n.d.). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Fig. 3 Mass spectrometry characteristics of FA cross-links. [Link]

-

ResearchGate. (n.d.). Chemical structures of (a) 2-fluoroamphetamine (2-FA), (b).... [Link]

-

Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

SWGDrug. (2013). 2-Fluoroamphetamine. [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. go-jsb.co.uk [go-jsb.co.uk]

- 5. marshall.edu [marshall.edu]

- 6. pure.uva.nl [pure.uva.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 1-(2-Fluorophenyl)propan-1-amine Hydrochloride

Abstract

This application note presents a detailed guide for the development and implementation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2-Fluorophenyl)propan-1-amine hydrochloride. As a chiral primary amine with a fluorinated phenyl group, this compound presents unique analytical challenges, including ensuring adequate retention on reversed-phase columns, achieving good peak symmetry, and the potential need for enantiomeric separation. This document provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to establish a reliable and robust analytical method. We will explore two key approaches: a primary achiral method suitable for potency and impurity analysis, and a secondary chiral method for the separation of its enantiomers.

Introduction: Understanding the Analyte

1-(2-Fluorophenyl)propan-1-amine hydrochloride is a synthetic organic compound with a structure analogous to other psychoactive phenethylamines. The presence of a fluorine atom can significantly alter its physicochemical properties, including its basicity and lipophilicity, which in turn influences its chromatographic behavior. As a hydrochloride salt, the compound is generally water-soluble, making it suitable for analysis by reversed-phase HPLC.[1][2]

A critical feature of this molecule is the presence of a chiral center at the carbon atom bonded to the amine group. This means it exists as a pair of enantiomers, which may have different pharmacological and toxicological profiles. Therefore, depending on the application (e.g., quality control of the racemate or stereoselective synthesis), either an achiral or a chiral separation method will be required.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is paramount for effective HPLC method development.

| Property | Estimated Value/Characteristic | Rationale and Impact on HPLC Method |

| Chemical Structure | See Figure 1 | The fluorophenyl group provides a chromophore for UV detection. The primary amine is basic and a site for potential interactions with the stationary phase. |

| Molecular Formula | C₉H₁₃ClFN | - |

| Molecular Weight | 189.66 g/mol | [3] |

| pKa (of the conjugate acid) | ~9.5 - 10.5 | The pKa of primary amines can be estimated based on similar structures.[4][5][6] This value is crucial for selecting the mobile phase pH to ensure the analyte is in a fully protonated state for good peak shape. |

| UV Absorbance (λmax) | ~261 nm | Based on the UV spectrum of the structural isomer 2-Fluoroamphetamine.[7] A photodiode array (PDA) detector should be used to confirm the optimal wavelength. |

| Solubility | Soluble in water and polar organic solvents | As an amine hydrochloride, it is expected to be soluble in typical reversed-phase mobile phases.[1][8] |

Figure 1: Chemical Structure of 1-(2-Fluorophenyl)propan-1-amine Hydrochloride

Caption: Workflow for HPLC method development.

Part 1: Achiral HPLC Method for Potency and Impurity Profiling

This method is designed for the quantitative determination of 1-(2-Fluorophenyl)propan-1-amine hydrochloride and the detection of any process-related impurities.

Rationale for Method Parameters

-

Column: A standard C18 column is a good starting point for reversed-phase chromatography. The hydrophobic stationary phase will interact with the phenyl ring of the analyte.

-

Mobile Phase:

-

Aqueous Phase (A): A low pH is essential to ensure the primary amine is fully protonated (pH << pKa). This minimizes silanol interactions and results in better peak shape. 0.1% Trifluoroacetic Acid (TFA) in water is a common choice as it is a good ion-pairing agent and provides a low pH.

-

Organic Phase (B): Acetonitrile is chosen for its low viscosity and UV transparency.

-

-

Detection: Based on the UV spectrum of a similar compound, 2-fluoroamphetamine, a detection wavelength of 261 nm is recommended. [7]A photodiode array (PDA) detector should be used initially to determine the absorbance maximum of the specific analyte.

-

Gradient Elution: A gradient is proposed to ensure elution of any potential impurities with different polarities within a reasonable timeframe.

Detailed Protocol: Achiral Analysis

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and PDA detector.

Materials:

-

1-(2-Fluorophenyl)propan-1-amine hydrochloride reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA, 261 nm |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

Sample Preparation: Prepare samples in the same diluent as the standard.

-

System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Injection: Inject the standard and sample solutions.

-

Data Analysis: Integrate the peak corresponding to 1-(2-Fluorophenyl)propan-1-amine hydrochloride and any impurity peaks.

Part 2: Chiral HPLC Method for Enantiomeric Separation

The separation of enantiomers is critical for understanding the stereochemistry of the compound. This often requires specialized chiral stationary phases (CSPs).

Rationale for Chiral Method Parameters

-

Column: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the chiral separation of a wide range of compounds, including amines. [9]* Mobile Phase:

-

Normal Phase: A mixture of hexane, isopropanol (IPA), and a basic additive like diethylamine (DEA) is a common starting point for chiral separations on polysaccharide-based CSPs. The basic additive is crucial to prevent peak tailing of the amine analyte.

-

Polar Organic Mode: A mixture of acetonitrile or methanol with a small amount of an acidic or basic modifier can also be effective and is often preferred for its compatibility with mass spectrometry.

-

-

Detection: UV detection at 261 nm remains suitable.

Detailed Protocol: Chiral Analysis

Instrumentation:

-

HPLC system as described for the achiral method.

Materials:

-

Racemic 1-(2-Fluorophenyl)propan-1-amine hydrochloride

-

HPLC grade hexane

-

HPLC grade isopropanol (IPA)

-

Diethylamine (DEA)

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | Chiralpak AD-H (or equivalent amylose-based CSP), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:IPA:DEA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV, 261 nm |

Procedure:

-

Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

-

System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes.

-

Injection: Inject the racemic sample.

-

Data Analysis: Identify and integrate the two enantiomeric peaks. The resolution between the peaks should be greater than 1.5 for baseline separation.

Method Validation and System Suitability

For both the achiral and chiral methods, validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1). Key parameters to assess include:

-

Specificity: Ensure that there is no interference from the matrix or other impurities.

-

Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the repeatability and intermediate precision of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.

System Suitability: Before each analytical run, a system suitability standard should be injected to verify the performance of the chromatographic system. Key parameters include retention time, peak area, theoretical plates, and tailing factor. For the chiral method, the resolution between the enantiomers is also a critical system suitability parameter.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. | Lower the mobile phase pH further. Consider using a column with a polar end-capping. For chiral analysis, ensure the basic additive in the mobile phase is at an appropriate concentration. |

| Poor Retention | The analyte is too polar for the stationary phase. | Use a more aqueous mobile phase at the start of the gradient. Consider a polar-embedded or polar-endcapped C18 column. [10]Ion-pair chromatography could also be explored. [11] |

| No Chiral Separation | The chosen chiral stationary phase is not suitable. | Screen other types of chiral columns (e.g., cellulose-based, protein-based). Modify the mobile phase composition. |

Conclusion

This application note provides a comprehensive guide for the development of both achiral and chiral HPLC methods for the analysis of 1-(2-Fluorophenyl)propan-1-amine hydrochloride. By following a systematic approach to method development and validation, researchers can establish a reliable and robust analytical method suitable for a variety of applications in pharmaceutical development and quality control. The proposed starting conditions offer a solid foundation for further optimization to meet specific analytical requirements.

References

-

Simple Method for the Estimation of pKa of Amines. (n.d.). Retrieved from [Link]

-

IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... (n.d.). ResearchGate. Retrieved from [Link]

- Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. (2014).

- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2020). Journal of Proteome Research, 19(7), 2895–2905.

-

Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. Retrieved from [Link]

-

Solubility of organic amine salts. (2011). Sciencemadness.org. Retrieved from [Link]

-

2-Fluoroamphetamine. (2013). SWGDrug. Retrieved from [Link]

- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy, 34(9), 14-22.

- Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. (2018). Journal of King Saud University - Science, 30(3), 329-335.

-

Amines-Ion Pairing. (2007). Chromatography Forum. Retrieved from [Link]

-

Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

-

Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. (n.d.). Agilent. Retrieved from [Link]

-

Solubility of compound in acid. (2016). Chemistry Stack Exchange. Retrieved from [Link]

- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2006).

- Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines. (2020).

- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2020). Journal of Proteome Research, 19(7), 2895–2905.

-

Why do amines dissolve in hydrochloric acid? (2017). Quora. Retrieved from [Link]

- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017). CN107085068A.

-

Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. Retrieved from [Link]

- A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). Environmental Science & Technology, 43(15), 5873–5879.

-

24.2: Structure and Properties of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2018). Liquids, 3(2), 16.

-

Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Retrieved from [Link]

- Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. (2004). Environmental Science & Technology, 38(6), 1808–1814.

- Application of Ultraviolet Spectrophotometry with Dual Wavelength Method for the Simultaneous Determination of Ecstasy Tablet Content. (2020). Rasayan Journal of Chemistry, 13(4), 2253-2259.

- Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. (2015). Journal of Pharmaceutical and Biomedical Analysis, 113, 106-122.

-

N-Propyl-2-propen-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2010). The Journal of Physical Chemistry A, 114(47), 12470-12478.

-

Chemical structures of (a) 2-fluoroamphetamine (2-FA), (b)... (n.d.). ResearchGate. Retrieved from [Link]

-

2-Fluoroamphetamine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-(4-Fluorophenyl)propan-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. swgdrug.org [swgdrug.org]

- 8. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. Amines-Ion Pairing - Chromatography Forum [chromforum.org]

Application Notes and Protocols for 1-(2-Fluorophenyl)propan-1-amine as a Reference Standard

Introduction: The Critical Role of Qualified Reference Standards in Analytical Sciences

In the landscape of pharmaceutical development and chemical research, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the use of well-characterized reference standards. 1-(2-Fluorophenyl)propan-1-amine, a substituted phenylalkylamine, serves as a crucial reference material in the identification, quantification, and purity assessment of related active pharmaceutical ingredients (APIs) and their intermediates. Its structural similarity to a class of neurologically active compounds necessitates its availability as a high-purity standard for researchers in medicinal chemistry, pharmacology, and forensic analysis.

This document provides a comprehensive guide for the use of 1-(2-Fluorophenyl)propan-1-amine as a reference standard. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for these methodologies. The protocols herein are built upon established analytical principles for similar chemical entities and are designed to be self-validating systems.

Physicochemical Characterization of 1-(2-Fluorophenyl)propan-1-amine

A thorough understanding of the physicochemical properties of a reference standard is the first step in its effective utilization. While specific experimental data for this compound is not widely published, properties can be inferred from closely related structures and are summarized below. It is imperative that each new batch of the reference standard undergoes rigorous characterization to confirm its identity and purity.

| Property | Anticipated Value / Information Source | Rationale and Importance |

| Molecular Formula | C₉H₁₂FN | Defines the elemental composition. |

| Molecular Weight | 153.20 g/mol [1] | Essential for accurate preparation of standard solutions of known concentration. |

| Appearance | Colorless to pale yellow oil or solid | Visual inspection provides a preliminary indication of purity. |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO). Hydrochloride salt is expected to be water-soluble. | Dictates the choice of solvent for preparing standard solutions and for analytical techniques. |

| CAS Number | 1955554-65-0 (for hydrochloride salt)[2] | A unique identifier for the specific chemical substance. |

Purity Assessment and Confirmation of Identity

The cornerstone of a reference standard's utility is its certified purity. A multi-technique approach is recommended to provide an orthogonal and therefore more reliable assessment of purity.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for amines.

Protocol for HPLC Purity Determination:

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical. The exact ratio should be optimized to achieve good peak shape and resolution from any impurities. A starting point could be a 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, typically around 220-280 nm for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Injection Volume: 10 µL.

-

Standard Preparation: Accurately weigh and dissolve the 1-(2-Fluorophenyl)propan-1-amine reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

-

Analysis: Inject the prepared standard solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality in HPLC Method Development: The choice of a C18 column is based on its wide applicability for retaining moderately polar compounds. The acidic modifier in the mobile phase helps to protonate the amine, leading to better peak shape and preventing tailing.

Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines, derivatization is often necessary to improve chromatographic performance and prevent peak tailing.[3]

Protocol for GC-MS Analysis (with Derivatization):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice for silylating primary amines.[3]

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the reference standard into a vial.

-

Add 1 mL of a dry, inert solvent (e.g., ethyl acetate or dichloromethane).

-

Add 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.[3]

-

Cool to room temperature before injection.

-

-

GC Conditions:

-

Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[3]

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (split mode, e.g., 20:1).

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components. A typical program could be: hold at 80°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[3]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Rationale for Derivatization: The active hydrogens on the primary amine can interact with active sites in the GC system, leading to poor peak shape. Derivatization replaces these active hydrogens with a less reactive group (in this case, a trimethylsilyl group), improving the volatility and chromatographic behavior of the analyte.[4]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (4H): A complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) due to the protons on the fluorophenyl ring. The fluorine atom will cause additional splitting (coupling).

-

Methine Proton (-CH(NH₂)-) (1H): A multiplet, likely a triplet or quartet depending on the coupling with the adjacent methylene protons, in the region of δ 3.5-4.5 ppm.

-

Methylene Protons (-CH₂-) (2H): A multiplet, likely a quintet or sextet, in the region of δ 1.5-2.0 ppm.

-

Methyl Protons (-CH₃) (3H): A triplet in the upfield region, around δ 0.8-1.2 ppm.

-

Amine Protons (-NH₂) (2H): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons (6C): Several signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Methine Carbon (-CH(NH₂)-): A signal in the range of δ 50-60 ppm.

-

Methylene Carbon (-CH₂-): A signal in the range of δ 25-35 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 10-15 ppm.

Self-Validation through Spectroscopy: The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC if needed, provides a detailed "fingerprint" of the molecule, confirming its structure and identifying any major impurities.

Preparation and Use of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative applications.

Protocol for Preparing a Stock Standard Solution (e.g., 1 mg/mL):

-

Equipment: Use a calibrated analytical balance and Class A volumetric flasks.

-

Procedure:

-

Accurately weigh a suitable amount of the 1-(2-Fluorophenyl)propan-1-amine reference standard (e.g., 10 mg) into a clean, dry weighing boat.

-

Transfer the weighed standard quantitatively to a 10 mL volumetric flask.

-

Add a small amount of the chosen solvent (e.g., methanol or acetonitrile) to dissolve the standard.

-

Once dissolved, dilute to the mark with the same solvent.

-

Stopper the flask and invert several times to ensure homogeneity.

-

-

Storage: Store the stock solution in a tightly sealed, light-resistant container at a low temperature (e.g., 2-8 °C) to minimize degradation. The stability of the solution should be periodically verified.

Workflow for Standard Solution Preparation and Use:

Caption: Workflow for preparing and using standard solutions.

Safety and Handling

As a chemical substance, 1-(2-Fluorophenyl)propan-1-amine and its salts require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. The hydrochloride salt is classified as harmful if swallowed, and may cause skin and eye irritation.[2]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

Conclusion

The effective use of 1-(2-Fluorophenyl)propan-1-amine as a reference standard is fundamental to achieving accurate and reproducible analytical results. This guide provides a framework for its characterization, purity assessment, and use in standard solution preparation. Researchers and scientists should adapt and validate these protocols for their specific applications, ensuring that the reference standard meets the quality requirements of their studies. The principles of good laboratory practice, including proper documentation and safety procedures, should always be followed.

References

- Patents, G. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18054, 1-Phenylpropan-1-amine. Retrieved from [Link]

-

SDS Manager Inc. (2019, March 1). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 1-phenyl-2-propanone (P2P) by HS-GC/MS in a material sold as “wet amphetamine”. Retrieved from [Link]

-

Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

-

Brainly.in. (2021, March 20). how will you prepare propan-1-amine from alkylcynide. Retrieved from [Link]

-

Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43316805, 2-(3-Fluorophenyl)propan-1-amine. Retrieved from [Link]

-

Molecules. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from [Link]

-

OCR Chemistry A H432. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]

-

Royal Society of Chemistry. (2020, November 10). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved from [Link]

-

ACS Publications. (2026, January 21). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

-

ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

- Patents, G. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7258884, (R)-1-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, April 7). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from [Link]

-

ResearchGate. (2019, July 31). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N-propyl- (CAS 142-84-7). Retrieved from [Link]

Sources

- 1. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS - Download & Subscribe for Updates [sdsmanager.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 6. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Notes & Protocols for the Analysis of Fluorinated Pharmaceutical Intermediates

Introduction: The Fluorine Factor in Pharmaceuticals

The strategic incorporation of fluorine into pharmaceutical molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond, can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, a substantial portion of pharmaceuticals on the market contain at least one fluorine atom.[3]

However, these same properties present distinct challenges for analytical chemists. The analysis of fluorinated pharmaceutical intermediates—the building blocks of the final active pharmaceutical ingredient (API)—requires specialized techniques and a nuanced understanding of their chemical behavior. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary analytical methods, field-tested protocols, and data interpretation strategies essential for the robust characterization of these critical compounds.

Core Analytical Techniques: A Multi-Pronged Approach

No single technique can fully elucidate the structure, purity, and impurity profile of a fluorinated intermediate. A comprehensive analysis relies on the synergistic use of several key methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Unrivaled Power of ¹⁹F NMR

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organofluorine compounds. While ¹H and ¹³C NMR are standard, ¹⁹F NMR offers unparalleled advantages.

Causality Behind the Choice:

-

High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of ½ and constitutes 100% of naturally occurring fluorine. Its high gyromagnetic ratio makes it nearly as sensitive as ¹H, ensuring strong signals and relatively short acquisition times.[4][5]

-

Vast Chemical Shift Range: The chemical shift range for ¹⁹F NMR is approximately 800 ppm, significantly wider than for ¹H NMR.[5] This vast dispersion minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward.[6]

-

High Specificity and Lack of Interference: Because endogenous biological molecules do not contain fluorine, ¹⁹F NMR is exceptionally specific for analyzing fluorinated compounds in complex matrices like biofluids, with minimal sample preparation.[7]

Applications in Intermediate Analysis:

-

Structural Elucidation: Confirming the successful incorporation and position of fluorine atoms.

-

Purity Assessment & Quantification (qNMR): ¹⁹F NMR can be used for rapid and accurate purity determination without the need for a reference standard of the analyte.[6][8]

-

Impurity Profiling: Detecting and identifying fluorinated impurities that might be missed by other techniques.[7]

Application Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment

Objective: To determine the purity of a fluorinated pharmaceutical intermediate using a certified internal standard.

Materials:

-

NMR Spectrometer (400 MHz or higher) with a ¹⁹F probe.

-

High-quality NMR tubes.

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Fluorinated intermediate sample.

-

Certified Internal Standard (IS) with a known purity, containing fluorine (e.g., Trifluoroacetic acid, α,α,α-Trifluorotoluene).

Methodology:

-

Preparation of Internal Standard Stock: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration.

-

Sample Preparation:

-

Accurately weigh approximately 15-25 mg of the fluorinated intermediate into a vial.

-

Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Acquire the ¹⁹F NMR spectrum. Key Parameter Rationale:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient to ensure full relaxation for accurate quantification.

-

Pulse Angle: Use a 90° pulse to maximize the signal.

-

Number of Scans: Typically 8-16 scans are sufficient due to the high sensitivity of ¹⁹F, but this can be increased for dilute samples.

-

-

-

Data Processing & Analysis:

-

Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

-

Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (Area_Analyte / N_F_Analyte) * (N_F_IS / Area_IS) * (MW_Analyte / MW_IS) * (Mass_IS / Mass_Analyte) * Purity_IS

Where:

-

Area: Integrated peak area

-

N_F: Number of fluorine nuclei giving rise to the signal

-

MW: Molecular Weight

-

Mass: Mass of the substance weighed

-

Purity_IS: Certified purity of the internal standard

-

Self-Validation & Trustworthiness: The accuracy of this protocol is validated by the use of a certified internal standard. The precision can be confirmed by preparing and analyzing triplicate samples, with an expected relative standard deviation (RSD) of <2%.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of intermediates and identifying impurities.[9] When coupled with a separation technique (GC-MS or LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

Causality Behind Experimental Choices:

-

Ionization Technique: The choice of ionization source is critical.

-

Electron Ionization (EI): Often used with Gas Chromatography (GC-MS), but can cause extensive fragmentation of fluorinated compounds, sometimes leading to the absence of a molecular ion peak.[10]

-

Field Ionization (FI): A very soft ionization technique that is highly effective for observing the molecular ion of volatile fluorinated compounds that do not show one with EI or CI.[10]

-

Electrospray Ionization (ESI): The most common technique for Liquid Chromatography (LC-MS), suitable for a wide range of polar fluorinated intermediates.

-

-

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown impurities.

Challenges:

-

The high strength of the C-F bond can influence fragmentation patterns.[11]

-

Metabolism can sometimes liberate fluoride from fluorinated compounds, a consideration for later-stage development.[12]

Chromatographic Techniques: Separating Complex Mixtures

Chromatography is the workhorse for separating the target intermediate from starting materials, by-products, and degradation products.

A. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC is the most widely used technique for the analysis of non-volatile pharmaceutical intermediates.

Causality Behind Column Selection:

-

Standard C18 Columns: While ubiquitous, C18 phases may not always provide adequate selectivity for separating structurally similar fluorinated compounds.

-

Fluorinated Stationary Phases (e.g., PFP, F5): These columns offer alternative selectivity and are particularly effective for separating halogenated and aromatic compounds.[13] They can provide different elution orders compared to C18, which is invaluable for resolving difficult separations and for method validation.[13]

B. Gas Chromatography (GC)

GC is ideal for analyzing volatile and thermally stable fluorinated intermediates.

Causality Behind Detector Selection:

-

Flame Ionization Detector (FID): A universal detector suitable for quantification.

-

Mass Spectrometer (MS): Provides identification capabilities, making GC-MS a gold-standard technique for volatile impurity analysis.[10]

Workflow and Decision Making

The selection of an analytical workflow depends on the specific goals of the analysis, such as routine quality control, structural confirmation, or impurity identification.

Diagram: General Analytical Workflow

This diagram illustrates a typical, comprehensive workflow for characterizing a new fluorinated pharmaceutical intermediate.

Caption: A phased workflow for the analysis of fluorinated intermediates.

Application Protocol 2: HPLC-UV Method for Impurity Profiling

Objective: To develop a robust, stability-indicating HPLC method for separating a fluorinated intermediate from its potential process-related impurities and degradation products.

Rationale: According to ICH guidelines (Q3A), impurities present at levels of 0.10% or greater must be reported and identified.[14][15][16] A well-developed HPLC method is crucial for this task.

Materials:

-

HPLC or UPLC system with a UV/PDA detector.

-

C18 column (e.g., 4.6 x 150 mm, 3.5 µm) and a Phenyl-Hexyl or F5 column for orthogonality checks.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Fluorinated intermediate sample (~1 mg/mL in diluent).

Methodology:

-

Initial Scouting Gradient:

-

Start with a broad gradient to elute all components.

-

Example: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: 254 nm or lambda-max of the main peak.

-

-

Method Optimization:

-

Gradient Adjustment: Based on the scouting run, adjust the gradient slope to improve the resolution between the main peak and any impurities. If impurities are closely eluting, flatten the gradient in that region.

-

Solvent Selection: If resolution is poor, substitute Acetonitrile with Methanol. The change in solvent can significantly alter selectivity.

-

pH Modification: Adjust the pH of the aqueous mobile phase (if the analyte has ionizable groups) to optimize peak shape and retention.

-

-

Forced Degradation Study (Self-Validation):

-

To ensure the method is "stability-indicating," subject the intermediate to stress conditions (e.g., acid, base, peroxide, heat, light).

-

Analyze the stressed samples. The method is considered valid if the degradation products are resolved from the parent peak and from each other (peak purity analysis using a PDA detector is essential).

-

-

Method Validation (as per ICH Q2(R1)):

-

Perform validation for specificity, linearity, range, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.

-

Data Presentation:

| Parameter | C18 Column | Phenyl-Hexyl Column |

| Retention Time (Main Peak) | 8.5 min | 10.2 min |

| Resolution (Main Peak / Impurity A) | 1.8 | 2.5 |

| Tailing Factor (Main Peak) | 1.1 | 1.2 |

| Elution Order | Impurity B, Impurity A, Main Peak | Impurity A, Main Peak, Impurity B |

This table demonstrates how a different column chemistry (Phenyl-Hexyl) can alter selectivity and improve resolution, confirming the separation.

Diagram: Decision Tree for Technique Selection

This decision tree guides the scientist in choosing the most appropriate primary analytical technique based on the sample's properties and the analytical question.

Caption: A decision tree for selecting the primary analytical method.

Conclusion

The analytical characterization of fluorinated pharmaceutical intermediates is a multifaceted task that demands a deep understanding of both the unique chemistry of organofluorine compounds and the principles of modern analytical instrumentation. By leveraging the unparalleled specificity of ¹⁹F NMR, the separation power of advanced chromatographic techniques, and the definitive identification capabilities of mass spectrometry, researchers can build a comprehensive and robust analytical package. The protocols and workflows detailed herein provide a validated framework for ensuring the identity, purity, and quality of these vital components, ultimately safeguarding the integrity of the final pharmaceutical product.

References

- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC.

- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.

- 19F NMR of Pharmaceuticals - YouTube. YouTube.

- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Royal Society of Chemistry.

- 19 F NMR Spectroscopy: Applications in Pharmaceutical Studies - ResearchGate.

- Mass spectrometry applications for drug discovery and development. Drug Target Review.

- Evaluation of analytical methods for fluorine in biological and related materials - PubMed.

- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.

- Fluorinated Drugs Market Outlook 2025-2032. LinkedIn.

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.

- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency.

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

- Contribution of Organofluorine Compounds to Pharmaceuticals.

- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Taylor & Francis Online.

- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

- What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Unknown Organofluorine Mixtures in U.S.

- Biologically Active Organofluorine Compounds. SpringerLink.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.

- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.

- Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. Bentham Science.

- Recent Advances on Fluorine Chemistry. MDPI.

- IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.

- Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Semantic Scholar.

- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- Impurities in new drug substance| ICH Q3A(R2) - YouTube. YouTube.

- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.

Sources

- 1. scispace.com [scispace.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unknown Organofluorine Mixtures in U.S. Adult Serum:Contribution from Pharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. database.ich.org [database.ich.org]

- 15. lejan-team.com [lejan-team.com]

- 16. ikev.org [ikev.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)propan-1-amine

An authoritative guide from the office of the Senior Application Scientist.

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a crucial chiral intermediate in pharmaceuticals, ensuring its purity is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Overview of the Primary Synthetic Route: Reductive Amination

The most prevalent laboratory and industrial synthesis of 1-(2-Fluorophenyl)propan-1-amine involves the reductive amination of 2-fluoropropiophenone. This process typically occurs in two steps: the formation of an imine or oxime intermediate, followed by its reduction to the target primary amine. While efficient, this pathway is susceptible to the formation of several process-related impurities if not carefully controlled.

Caption: Synthetic pathway and common impurity formation points.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter. The advice provided is based on established chemical principles and practical laboratory experience.

Category 1: Reaction Monitoring & Impurity Identification

Question: My reaction appears complete by TLC, but my final product purity is low after work-up. What are the likely unseen impurities?

Answer: This is a common scenario. Thin-Layer Chromatography (TLC) may not have sufficient resolution to separate structurally similar impurities from your product. The primary culprits are often process-related impurities that are not starting materials.

Key Impurities to Investigate:

-

Residual Imine Intermediate: The immediate precursor to your amine. Incomplete reduction is a frequent issue, especially if the reducing agent has degraded or an insufficient amount was used.[1]

-

Azine Dimer: The imine intermediate can dimerize to form an azine (RR′C=N−N=CRR′).[2][3] This side reaction is favored under certain conditions, such as high concentrations or the presence of trace hydrazine if it was used as an ammonia source.[3][4]

-

Secondary Amine By-product: The newly formed primary amine product can act as a nucleophile, reacting with another molecule of the starting ketone (2-fluoropropiophenone) to form a new imine, which is then reduced to a secondary amine.

Troubleshooting Workflow:

Caption: Workflow for identifying unknown impurities.

Question: What are the recommended analytical techniques for impurity profiling of 1-(2-Fluorophenyl)propan-1-amine?

Answer: A multi-technique approach is essential for robust impurity profiling.[5][6]

| Technique | Purpose | Typical Conditions & Notes |

| HPLC-UV | Primary Purity Assay & Quantification: The gold standard for determining the purity of the final product and quantifying known impurities.[5] | Column: C18 (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: Gradient mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol). Detection: UV at ~210 nm and 254 nm. |

| LC-MS | Identification of Unknowns: Couples the separation power of HPLC with the identification capability of Mass Spectrometry to determine the molecular weight of unknown impurities.[6] | Uses similar conditions to HPLC-UV. The mass-to-charge ratio (m/z) provides critical clues to the impurity's identity. |

| GC-MS | Analysis of Volatile Impurities: Ideal for detecting residual solvents and volatile starting materials or by-products.[7][8] | Column: Typically a non-polar column (e.g., DB-5ms). Injection: Headspace analysis is often preferred for residual solvents. |

| NMR | Structural Elucidation: ¹H and ¹³C NMR are invaluable for confirming the structure of the main product and for identifying the precise structure of isolated impurities. | Impurities can often be detected by unique signals not corresponding to the product, even at low levels. |